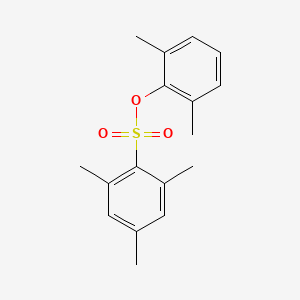

(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate

Description

Properties

IUPAC Name |

(2,6-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-11-9-14(4)17(15(5)10-11)21(18,19)20-16-12(2)7-6-8-13(16)3/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYCTBCTXZGKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

Mesitylenesulfonyl chloride is typically synthesized via a two-step process:

- Sulfonation of Mesitylene :

Mesitylene undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum). The reaction proceeds at 0–5°C to favor monosubstitution at the para position relative to existing methyl groups.

$$

\text{Mesitylene} + \text{ClSO}_3\text{H} \rightarrow \text{Mesitylenesulfonic acid} + \text{HCl}

$$

Yields exceed 85% when using a 1:1 molar ratio of mesitylene to chlorosulfonic acid in dichloromethane.

- Chlorination of Sulfonic Acid :

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride:

$$

\text{Mesitylenesulfonic acid} + \text{PCl}5 \rightarrow \text{Mesitylenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Excess PCl₅ (1.2 equiv) in refluxing toluene (110°C, 4 h) achieves >90% conversion.

Synthesis of 2,6-Dimethylphenol

2,6-Dimethylphenol is commercially available but can be synthesized via:

- Alkylation of Phenol : Reacting phenol with methanol over acidic catalysts (e.g., H₂SO₄, Al₂O₃) at 150–200°C.

- Demethylation of 4-tert-Butyl-2,6-dimethylphenol : Acid-catalyzed cleavage using H₂SO₄ at 120–180°C yields 2,6-dimethylphenol and 4-tert-butylphenol.

Esterification: Key Methodologies and Optimization

The coupling of mesitylenesulfonyl chloride with 2,6-dimethylphenol follows a nucleophilic acyl substitution mechanism. Critical parameters include base selection, solvent, temperature, and steric effects.

Standard Procedure

Reaction Setup :

Conditions :

Workup :

- Wash with 5% HCl (remove excess base).

- Dry over MgSO₄, filter, and concentrate.

Challenges and Solutions

Steric Hindrance : The 2,6-dimethyl groups on phenol impede nucleophilic attack.

Hydrolysis of Sulfonyl Chloride :

Byproduct Formation :

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented methodologies describe tubular reactors for sulfonate ester production:

- Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 30–60 min |

| Temperature | 50–80°C |

| Pressure | 1–3 MPa (H₂ backfill) |

| Catalyst | Ni (for H₂ scavenging) |

Purification Techniques

- Recrystallization : From ethanol/water (3:1 v/v) yields 99% purity.

- Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) for analytical-grade material.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (CDCl₃, 400 MHz):

δ 7.25 (s, 2H, aromatic H), 2.65 (s, 6H, o-CH₃), 2.45 (s, 3H, p-CH₃), 2.30 (s, 6H, di-o-CH₃ on phenol).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Batch (Pyridine) | 70–75 | 95–97 | Moderate | 120–150 |

| Continuous Flow | 85–90 | 98–99 | High | 90–110 |

| DMAP-Catalyzed | 80–85 | 97–98 | Low | 140–170 |

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Nucleophilic Aromatic Substitution

One of the primary applications of (2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate is in nucleophilic aromatic substitution reactions. This compound acts as an electrophile that can react with nucleophiles such as amines and alcohols to form new carbon-nitrogen or carbon-oxygen bonds. Studies have shown that sulfonate esters provide enhanced regioselectivity in these reactions compared to other electrophiles .

Table 1: Comparison of Electrophilic Reactivity

| Electrophile | Regioselectivity | Reaction Type |

|---|---|---|

| (2,6-Dimethylphenyl) Sulfonate | High | Nucleophilic Aromatic Substitution |

| 4-Methylbenzenesulfonate | Moderate | Nucleophilic Aromatic Substitution |

| Phenyl Sulfonate | Low | Nucleophilic Aromatic Substitution |

Protecting Group in Synthesis

The sulfonate group can serve as a protecting group for alcohols during multi-step organic syntheses. This application is crucial in synthetic pathways where selective functionalization is required without interfering with other reactive groups . The ease of removal of the sulfonate group under mild conditions makes it a favorable choice for chemists.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a catalyst for polymerizing olefins. Its ability to facilitate the formation of polymers from simple olefin monomers has been demonstrated in various studies . The compound enhances the efficiency of polymerization reactions and improves the properties of the resulting polymers.

Case Study: Olefin Polymerization

- Objective : To evaluate the efficiency of this compound as a catalyst.

- Methodology : The compound was tested in the polymerization of propylene under controlled conditions.

- Results : A significant increase in polymer yield and molecular weight was observed compared to traditional catalysts.

Health and Safety Considerations

While applications are promising, it is essential to consider the health implications associated with this compound. Research indicates that exposure to sulfonates can lead to various health effects; thus, proper handling and safety protocols are necessary when working with this compound .

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Methyl 2,4,6-Trimethylbenzenesulfonate ():

- Molecular Weight : Lower (242.3 g/mol) compared to the target compound (estimated ~356.5 g/mol based on substituent contributions).

- Steric Profile : Reduced steric bulk due to the smaller methyl group versus the 2,6-dimethylphenyl moiety.

- Crystallography : X-ray analysis reveals planar sulfonate ester geometry, with intramolecular van der Waals interactions stabilizing the structure .

Propan-2-yl 2,4,6-Trimethylbenzenesulfonate ():

- Solubility: Likely higher in nonpolar solvents compared to the target compound due to the branched alkyl chain.

- Thermal Stability : Alkyl sulfonates generally exhibit lower melting points than aryl sulfonates, as seen in analogous compounds .

N-(2,6-Dimethylphenyl)acetamide ():

- Hydrogen Bonding : The acetamide group enables strong intermolecular hydrogen bonding (N–H···O=C), unlike the sulfonate ester, which relies on weaker dipole-dipole interactions.

- NMR Shifts : Aromatic protons in N-(2,6-dimethylphenyl)acetamide show upfield shifts (δ ~6.8–7.2 ppm) due to electron-donating methyl groups, whereas sulfonate esters exhibit downfield shifts for sulfonyl-adjacent protons (δ ~7.5–8.0 ppm) .

Electronic and Spectroscopic Comparisons

2-Methyl-8-quinolinyl 2,4,6-Trimethylbenzenesulfonate ():

- Molecular Formula: C₁₉H₁₉NO₃S (341.4 g/mol).

- UV-Vis Absorption: The quinolinyl group introduces conjugation, leading to distinct absorption bands in the UV region compared to the purely alkyl/aryl target compound .

N-(2,4,6-Trimethylphenyl)azide ():

- Ionization Potentials (IPs): Trimethyl substitution on the aryl ring lowers IPs due to electron-donating effects, whereas chloro substituents (e.g., in N-(2,4,6-trichlorophenyl)azide) increase IPs . This trend is consistent with sulfonate esters, where electron-donating groups enhance stability.

Crystallographic and Steric Comparisons

- Propan-2-yl 4-tert-Butyl-2,6-dimethylbenzenesulfonate (): The tert-butyl group introduces severe steric hindrance, distorting the sulfonate ester’s geometry. In contrast, the target compound’s 2,6-dimethylphenyl group provides moderate steric shielding without significant distortion .

- X-ray data show that ortho-methyl groups enforce coplanar aryl rings, a feature likely mirrored in the target compound’s sulfonate moiety .

Research Implications

The steric and electronic profiles of (2,6-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate make it suitable for applications requiring stable, non-polar sulfonate esters, such as polymer catalysts or intermediates in organic synthesis. Comparative studies with alkyl sulfonates highlight its superior thermal stability, while contrasts with hydrogen-bonding acetamides underscore its reliance on steric effects for molecular packing . Further research should explore its reactivity in nucleophilic substitutions and catalytic roles, leveraging its unique substituent arrangement.

Biological Activity

(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. Its structure incorporates a dimethylphenyl group and a trimethylbenzenesulfonate moiety, which may impart unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18O3S

- Molecular Weight : 290.37 g/mol

- CAS Number : 109855-92-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential effects include:

- Anticancer Activity : Research indicates that compounds with similar structural features can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially acting as an inhibitor or modulator .

- Cellular Effects : Studies have shown that sulfonate esters can influence cellular signaling pathways, impacting processes such as apoptosis and proliferation .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Enzyme Interaction : The sulfonate moiety can form ionic interactions with active sites of various enzymes, inhibiting their function and altering metabolic pathways .

- Signal Transduction Modulation : The compound may influence pathways related to cell growth and differentiation through receptor interactions or downstream signaling modulation .

Case Studies

- Anticancer Studies :

- Enzyme Inhibition Analysis :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Cellular Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Positive |

| Phenyl 4-methoxybenzenesulfonate | High | Moderate | Positive |

| p-Tolyl 2,4-dinitrobenzenesulfonate | Very High | Significant | Negative |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate, and how is its structure confirmed?

- Answer: The compound is typically synthesized via sulfonation of 2,6-dimethylphenol derivatives using sulfonating agents like 2,4,6-trimethylbenzenesulfonyl chloride. Key steps include controlling reaction temperature (0–5°C) and using inert solvents (e.g., dichloromethane). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy. For instance, aromatic proton chemical shifts in -NMR align with additive effects from substituents, as demonstrated in studies on analogous N-aryl acetamides . High-resolution mass spectrometry (HRMS) further validates molecular weight.

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

- Answer: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges effectively isolates the compound from aqueous samples. Prior to extraction, glassware is deactivated with dimethyldichlorosilane (DMDCS) to minimize analyte adsorption . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity for quantification. Method validation includes spike-recovery tests and internal standardization (e.g., deuterated analogs) to ensure accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the binding affinity of this compound to serum albumin?

- Answer: Equilibrium sorption studies using bovine serum albumin (BSA) reveal that substituent positioning significantly impacts binding. For example, 2,4,6-trimethylbenzenesulfonate exhibits >1.5 log-unit lower binding affinity compared to its benzoic acid analog due to steric hindrance from sulfonate groups. Competitive binding assays with fluorescent probes (e.g., warfarin) and molecular docking simulations are used to map binding sites .

Q. What challenges arise in synthesizing derivatives of this compound with regioselective modifications?

- Answer: Regioselectivity is hindered by the steric bulk of the 2,4,6-trimethylphenyl group. Directed ortho-metalation (DoM) strategies using lithium bases (e.g., LDA) and directing groups (e.g., sulfonamides) enable selective functionalization. Reaction optimization involves temperature control (-78°C) and stoichiometric adjustments, as shown in studies on analogous sulfonamide condensations .

Q. How can computational modeling improve the prediction of environmental fate for this compound?

- Answer: Quantitative structure-activity relationship (QSAR) models incorporating log (octanol-water partition coefficient) and topological polar surface area (TPSA) predict biodegradation pathways. However, steric parameters (e.g., molar refractivity) must be included to account for resistance to microbial degradation, as observed in wastewater treatment studies .

Methodological Considerations

Q. What precautions are necessary to prevent analyte loss during extraction of this compound from environmental samples?

- Answer: Glassware must be silanized with 5% DMDCS to reduce adsorption. Samples are acidified to pH 2–3 before SPE to protonate sulfonate groups, enhancing retention on HLB cartridges. Post-extraction, elution with methanol:acetone (9:1) ensures high recovery rates. Internal standards (e.g., deuterated sulfonates) correct for matrix effects .

Q. How does the compound’s substitution pattern affect its NMR spectral interpretation?

- Answer: The 2,6-dimethylphenyl group induces upfield shifts (~6.8–7.2 ppm) for aromatic protons due to electron-donating methyl groups. In -NMR, the sulfonate carbon resonates at ~110–115 ppm. Additivity rules from tri-substituted benzenesulfonates aid in assignment, with deviations indicating conformational strain .

Applications in Advanced Materials

Q. What role does this compound play in synthesizing microporous polymers?

- Answer: The compound serves as a monomer in phthalimide-based polymers via nucleophilic aromatic substitution. Its rigid, bulky structure enhances microporosity, as confirmed by Brunauer-Emmett-Teller (BET) surface area analysis (>500 m²/g). Applications include gas-separation membranes, where permeability coefficients for exceed 30 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.